molecular formula C14H16N2O2 B1681456 SAR407899 CAS No. 923359-38-0

SAR407899

Cat. No.: B1681456
CAS No.: 923359-38-0
M. Wt: 244.29 g/mol
InChI Key: IPEXHQGMTHOKQV-UHFFFAOYSA-N
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Description

SAR-407899 is a selective, potent, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK). It has shown significant efficacy in inhibiting ROCK-2, with an IC50 value of 135 nanomolar for ROCK-2, and Ki values of 36 nanomolar and 41 nanomolar for human and rat ROCK-2, respectively . This compound is primarily used in scientific research to study the role of ROCK in various physiological and pathological processes.

Mechanism of Action

Target of Action

SAR407899, also known as 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, is a potent and ATP-competitive Rho-kinase inhibitor . It is equipotent against human and rat-derived Rho-kinase 2, with inhibition constant values of 36 nM and 41 nM, respectively . It is highly selective in a panel of 117 receptor and enzyme targets .

Mode of Action

This compound interacts with its targets, the Rho-kinases, by competitively inhibiting ATP . This interaction results in the inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis .

Biochemical Pathways

The RhoA/Rho-kinase pathway is the primary biochemical pathway affected by this compound . This pathway regulates many critical cellular functions like stress fiber formation, membrane ruffling, smooth muscle contraction, and cell motility . Increased Rho-kinase activity is associated with vasoconstriction and elevated blood pressure .

Pharmacokinetics

It is known that this compound is an atp-competitive inhibitor, suggesting that it may have good bioavailability and can effectively reach its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis . In vivo, this compound has been shown to lower blood pressure in a variety of rodent models of arterial hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAR-407899 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired structure .

Industrial Production Methods

Industrial production of SAR-407899 follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and can be reconstituted in solvents such as dimethyl sulfoxide (DMSO) for research use .

Chemical Reactions Analysis

Types of Reactions

SAR-407899 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: SAR-407899 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of SAR-407899, which can be used to study the structure-activity relationship and optimize the compound’s efficacy and selectivity .

Scientific Research Applications

SAR-407899 has a wide range of scientific research applications, including:

    Chemistry: Used to study the role of ROCK in various chemical reactions and pathways.

    Biology: Employed in cell biology research to investigate the effects of ROCK inhibition on cell migration, proliferation, and apoptosis.

    Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, hypertension, and other conditions associated with ROCK dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK.

Comparison with Similar Compounds

SAR-407899 is compared with other ROCK inhibitors such as Y-27632 and fasudil. While all these compounds inhibit ROCK, SAR-407899 has shown greater potency and selectivity for ROCK-2 compared to Y-27632 and fasudil . The unique features of SAR-407899 include its higher efficacy in reducing endothelin-1-induced vasoconstriction in renal resistance arteries and its potential therapeutic applications in treating cardiovascular diseases .

Similar Compounds

    Y-27632: A well-known ROCK inhibitor with lower potency compared to SAR-407899.

    Fasudil: Another ROCK inhibitor used in clinical settings but with different selectivity and efficacy profiles.

Properties

IUPAC Name

6-piperidin-4-yloxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEXHQGMTHOKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923359-38-0
Record name SAR-407899
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAR-407899
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Coumpound (11) was dissolved in ethanol/2 N HCl (1:1) and stirred at room temperature until complete conversion was achieved. The solvent was removed i. vac. and the residue was purified by preparative HPLC. The resulting trifluoroacetate was dissolved in 2 N HCl and lyophilized. After another lyophilization from water, 850 mg of the title compound could be obtained as HCl salt. Rt=0.75 min (Method B). Detected mass: 245.1 (M+H+).
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( 11 )
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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